2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the class of benzophenone derivatives. It is known for its diverse applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dimethylbenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives to highlight its uniqueness:
2,4-Dimethylbenzophenone: Lacks the piperazine moiety, resulting in different chemical and biological properties.
4-Methylpiperazinomethyl benzophenone: Similar structure but with variations in the substitution pattern, leading to different reactivity and applications.
Benzophenone: The parent compound with a simpler structure, used as a starting material for various derivatives.
These comparisons emphasize the unique structural features and applications of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-4-9-20(17(2)14-16)21(24)19-7-5-18(6-8-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFTWGZBOQICMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642975 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-71-6 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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